![molecular formula C17H21F3N2O2 B7647481 N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide, commonly known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Pharmaceutical Co. Ltd. in Japan. MT-45 is a Schedule I controlled substance in the United States and is not approved for medical use.
Wirkmechanismus
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the dopamine transporter, which is responsible for the stimulant effects of the drug. This dual action on different receptors may contribute to the drug's addictive properties.
Biochemical and Physiological Effects:
MT-45 has been shown to have similar effects on the body as other opioid drugs. It can cause respiratory depression, sedation, and euphoria. However, it has also been shown to cause hyperactivity and agitation, which may be related to its stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MT-45 has been used in scientific research to study the effects of opioids on the brain and behavior. Its unique properties, such as its stimulant effects, may make it useful for studying the neurobiological mechanisms of addiction. However, its status as a Schedule I controlled substance limits its availability for research purposes.
Zukünftige Richtungen
1. Further research is needed to understand the long-term effects of MT-45 on the brain and behavior.
2. Studies should be conducted to compare the addictive potential of MT-45 to other opioids.
3. Research should be conducted to develop safer and more effective opioid medications for pain management.
4. Studies should be conducted to determine the potential for MT-45 to be used as a treatment for addiction to other opioids.
5. Further research is needed to understand the mechanisms of action of MT-45 on the mu-opioid receptor and dopamine transporter.
6. Studies should be conducted to determine the potential for MT-45 to interact with other medications.
7. Research should be conducted to develop new and innovative treatments for opioid addiction.
Synthesemethoden
MT-45 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-methylphenylcyclopentanone with 2,2,2-trifluoroethylamine to form the intermediate compound N-(3-methylphenyl)cyclopentyl-2,2,2-trifluoroethylamine. This intermediate compound is then reacted with propanediamine to form the final product, MT-45.
Wissenschaftliche Forschungsanwendungen
MT-45 has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic properties, similar to other opioid drugs. However, MT-45 has also been shown to have stimulant properties, which may make it more addictive than other opioids.
Eigenschaften
IUPAC Name |
N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c1-12-5-4-6-13(9-12)16(7-2-3-8-16)22-15(24)10-14(23)21-11-17(18,19)20/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVVJOVPLOPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)NC(=O)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.